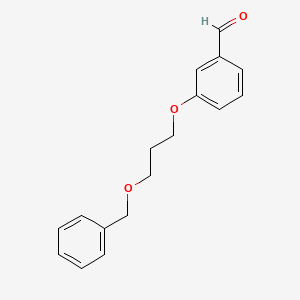

3-(3-(Benzyloxy)propoxy)benzaldehyde

Descripción

3-(3-(Benzyloxy)propoxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the 3-position with a propoxy chain bearing a benzyloxy group. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol (calculated). The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and functional materials. Its structure combines the reactivity of an aldehyde group with the steric and electronic effects of the benzyloxy-propoxy substituent, enabling diverse chemical transformations .

Propiedades

IUPAC Name |

3-(3-phenylmethoxypropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-13-16-8-4-9-17(12-16)20-11-5-10-19-14-15-6-2-1-3-7-15/h1-4,6-9,12-13H,5,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYELJXUKGFAHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Benzyloxy)propoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromopropylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(Benzyloxy)propoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 3-(3-(Benzyloxy)propoxy)benzoic acid.

Reduction: 3-(3-(Benzyloxy)propoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(3-(Benzyloxy)propoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(3-(Benzyloxy)propoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyloxypropoxy chain may also influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

Substituent Position: The target compound’s benzyloxy-propoxy group is at the 3-position of the benzaldehyde ring. In contrast, 4-[3-(dimethylamino)propoxy]benzaldehyde (CAS 26934-35-0) features the same substituent at the 4-position, altering electronic distribution and reactivity .

Functional Group Variations: Amino vs. Ether Linkages: Compounds like 2-[3-(dimethylamino)propoxy]benzaldehyde (CAS 26815-13-4) incorporate tertiary amines in the propoxy chain, enhancing solubility in polar solvents and enabling coordination chemistry applications . In contrast, the benzyloxy group in the target compound provides steric bulk and influences nucleophilic attack at the aldehyde . Heterocyclic Modifications: 3-[3-(4-Morpholinyl)propoxy]benzaldehyde (CAS 89296-04-8) and 3-[3-(4-phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-47-8) include morpholine or phenylpiperazine moieties, which are common in drug design for modulating pharmacokinetics .

Synthetic Utility: The target compound’s benzyloxy group acts as a protecting group, removable via hydrogenation (e.g., Pd/C, H₂), as seen in related compounds like Ethyl 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}-5-hydroxyphenyl)propanoate (, compound 13) . 3-(Benzyloxy)benzaldehyde (CAS 1700-37-4), a simpler analog, is used in Ullmann coupling or Friedel-Crafts reactions due to its unhindered aldehyde group .

Actividad Biológica

3-(3-(Benzyloxy)propoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a benzaldehyde group connected to a benzyloxypropoxy chain, which may influence its biological activity and interactions with various biomolecules.

Molecular Formula: C17H18O3

IUPAC Name: 3-(3-phenylmethoxypropoxy)benzaldehyde

CAS Number: 937602-05-6

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to various derivatives with potentially altered biological activities.

The biological activity of 3-(3-(Benzyloxy)propoxy)benzaldehyde is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzyloxypropoxy chain may enhance the compound’s binding affinity and specificity towards these targets.

Biological Activity

Research indicates that 3-(3-(Benzyloxy)propoxy)benzaldehyde exhibits various biological activities:

- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects: Investigations have shown that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases like cancer and diabetes.

Case Studies and Research Findings

-

Antioxidant Properties:

A study evaluated the antioxidant capacity of several benzaldehyde derivatives, including 3-(3-(Benzyloxy)propoxy)benzaldehyde. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting potential applications in antioxidant therapies. -

Antimicrobial Activity:

Research conducted on the antimicrobial efficacy of this compound revealed that it exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) was determined to be within the range suitable for therapeutic use . -

Enzyme Inhibition:

A pharmacological study assessed the inhibitory effects of various benzaldehyde derivatives on key metabolic enzymes. It was found that 3-(3-(Benzyloxy)propoxy)benzaldehyde significantly inhibited aldose reductase, an enzyme implicated in diabetic complications .

Comparative Analysis

To understand the uniqueness of 3-(3-(Benzyloxy)propoxy)benzaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Benzyloxybenzaldehyde | Structure | Moderate antioxidant activity |

| 4-Methoxybenzaldehyde | Structure | Antimicrobial properties |

| 4-Hydroxybenzaldehyde | Structure | Strong enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.